molecular formula C18H42O6S4Si2 B1329936 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane CAS No. 40372-72-3

4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane

Cat. No.: B1329936
CAS No.: 40372-72-3
M. Wt: 539 g/mol
InChI Key: VTHOKNTVYKTUPI-UHFFFAOYSA-N
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Description

4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane is a useful research compound. Its molecular formula is C18H42O6S4Si2 and its molecular weight is 539 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymer-based Thermoelectric Materials :

    • Progress in Polymer-based Thermoelectric Materials : The compound has structural similarities with organic conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), which are explored for their thermoelectric properties. Research indicates significant advancements in PEDOT-based thermoelectric materials, revealing potential in military and niche applications due to inherent attributes like weight, size, and flexibility (Yue & Xu, 2012).
  • Polymer-Inorganic Thermoelectric Nanocomposites :

    • Advancements in Nanocomposite Thermoelectric Materials : The use of organic conducting polymers in creating polymer-inorganic thermoelectric nanocomposites has been a subject of increasing research. These materials, including those based on conducting polymers such as polyaniline, polythiophene, and polydimethylsiloxane, show promise due to features like low density, cost-effectiveness, and low thermal conductivity. Recent developments aim to overcome limitations in their thermoelectric performance (Du et al., 2012).
  • Applications in Epoxy-based Nanocomposite Coatings :

    • Epoxy Polymers and Nanocomposites for Anticorrosive Coatings : The structural elements of the compound bear resemblance to those used in epoxy polymers and their composites, which are extensively applied as anticorrosive coatings for metals like carbon steel, especially in marine environments. Recent reviews have emphasized the need for further development, processing, and characterization of such materials to enhance their performance (Hsissou, 2021).

Mechanism of Action

Target of Action

The primary targets of TESPTS are silica particles and organic polymers . It is used as a crosslinking agent and reinforcing filler in the manufacturing of rubber .

Mode of Action

TESPTS is a bifunctional molecule, containing two kinds of reactive functional groups . The tetrasulfide group is a polysulfide, consisting of a chain of sulfur atoms. These S-S bonds are susceptible to reduction (to thiols), attachment to metals (e.g., for protection against corrosion), and vulcanization . The triethoxysilyl groups are susceptible to hydrolysis, resulting in cross-linking via sol-gel condensation .

Biochemical Pathways

In the usual application of TESPTS, the hydrolyzed siloxy groups attach to silica particles, and the polysulfide groups link to the organic polymer . This process results in the formation of a crosslinked network, enhancing the mechanical properties of the material .

Pharmacokinetics

It’s important to note that tespts is a liquid at room temperature with a density of 108 g/mL at 20 °C .

Result of Action

The result of TESPTS’s action is the formation of a crosslinked network within the material, which enhances its mechanical properties . TESPTS also provides corrosion protection to metallic substrates .

Action Environment

The action of TESPTS can be influenced by environmental factors. For instance, the hydrolysis of the triethoxysilyl groups can be affected by the presence of water . Additionally, the temperature can impact the rate of the crosslinking reaction .

Properties

IUPAC Name

triethoxy-[3-(3-triethoxysilylpropyltetrasulfanyl)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42O6S4Si2/c1-7-19-29(20-8-2,21-9-3)17-13-15-25-27-28-26-16-14-18-30(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHOKNTVYKTUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCSSSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O6S4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

252335-34-5
Record name 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy-, homopolymer
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DSSTOX Substance ID

DTXSID3029362
Record name 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
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Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid
Record name 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy-
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CAS No.

40372-72-3
Record name Bis[3-(triethoxysilyl)propyl] tetrasulfide
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Record name 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
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Record name 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy-
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Record name 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
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Record name 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
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Record name 4,4,15,15-TETRAETHOXY-3,16-DIOXA-8,9,10,11-TETRATHIA-4,15-DISILAOCTADECANE
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Synthesis routes and methods

Procedure details

47.5 g of bis-[γ-(triethoxysilyl)-propyl]-disulfide (0.1 mole) was heated together with 6.2 g of sulfur (0.2 mole) in a nitrogen gas atmosphere for about 50 hours at 160°C, until all of the sulfur had gone into solution and did not crystallize out again when the solution was cooled. A dark red, viscous solution was formed, which a thin-layer chromatograph shows to contain no more free sulfur, and which, according to mass spectrometric analysis, contains a small amount of pentasulfide in addition to disulfides and trisulfides.
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
pentasulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
disulfides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
trisulfides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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